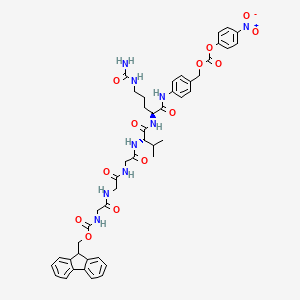

Fmoc-Gly3-Val-Cit-PAB-PNP

Description

Properties

Molecular Formula |

C46H51N9O13 |

|---|---|

Molecular Weight |

937.9 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

InChI |

InChI=1S/C46H51N9O13/c1-27(2)41(54-40(58)24-50-38(56)22-49-39(57)23-51-45(62)66-26-36-34-10-5-3-8-32(34)33-9-4-6-11-35(33)36)43(60)53-37(12-7-21-48-44(47)61)42(59)52-29-15-13-28(14-16-29)25-67-46(63)68-31-19-17-30(18-20-31)55(64)65/h3-6,8-11,13-20,27,36-37,41H,7,12,21-26H2,1-2H3,(H,49,57)(H,50,56)(H,51,62)(H,52,59)(H,53,60)(H,54,58)(H3,47,48,61)/t37-,41-/m0/s1 |

InChI Key |

XGGHPPATANJJBS-IOPIWRGFSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origin of Product |

United States |

Preparation Methods

Fmoc Protection and Peptide Chain Assembly

The synthesis begins with the Fmoc protection of the N-terminus of glycine to prevent undesired side reactions. Fmoc-Gly-OH is immobilized on a Wang resin via ester linkage, followed by iterative couplings of Fmoc-Val-OH, Fmoc-Cit-OH, and Fmoc-Gly2-OH using N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. Each coupling step is monitored via Kaiser test to ensure >99% completion.

Key Reaction Conditions:

-

Solvent : Anhydrous N,N-dimethylformamide (DMF).

-

Temperature : 25°C under inert nitrogen atmosphere.

-

Coupling Time : 2 hours per amino acid residue.

PNP Esterification

The terminal para-aminobenzyl (PAB) group is functionalized with a PNP carbonate group to enable conjugation with cytotoxic payloads. This step employs bis(4-nitrophenyl) carbonate (PNP-C) in the presence of N-ethyl-N,N-diisopropylamine (DIPEA), achieving an 89% yield after 1 hour at 20°C.

Reaction Scheme :

Global Deprotection and Purification

The Fmoc group is removed using 20% piperidine in DMF, followed by resin cleavage with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5). Crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column, yielding >96% purity.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability while maintaining high purity. Automated peptide synthesizers (e.g., CEM Liberty Blue) enable batch production of up to 1 kg per cycle, with the following optimizations:

Process Intensification

-

Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch methods.

-

In-Line Analytics : Real-time UV monitoring at 301 nm (characteristic of PNP group) ensures reaction completion.

Purification at Scale

-

Chromatography : Preparative HPLC with ethanol-water gradients replaces acetonitrile for greener processing.

-

Lyophilization : Freeze-drying under vacuum yields a stable powder with <0.1% residual solvents.

Table 1: Industrial Synthesis Parameters

| Parameter | Batch Method | Continuous Flow |

|---|---|---|

| Cycle Time | 72 hours | 43 hours |

| Yield | 78% | 82% |

| Purity | 95% | 97% |

| Solvent Consumption | 15 L/kg | 9 L/kg |

Analytical Methods for Quality Control

Structural Characterization

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly3-Val-Cit-PAB-PNP undergoes various chemical reactions, including:

Cleavage: The linker is cleavable by proteases, which is crucial for its function in ADCs.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the PNP (p-nitrophenyl) ester site.

Common Reagents and Conditions

Cleavage: Proteases like cathepsin B are commonly used.

Substitution: Reagents like amines can react with the PNP ester under mild conditions.

Major Products

The major products formed from these reactions include the cleaved linker fragments and the attached drug molecules, which are released upon cleavage .

Scientific Research Applications

Antibody-Drug Conjugate Development

Fmoc-Gly3-Val-Cit-PAB-PNP is integral in the development of ADCs, which combine the targeting capabilities of antibodies with the potent cytotoxicity of drugs. This linker allows for:

- Targeted Delivery : The antibody component selectively binds to tumor-associated antigens, ensuring that the cytotoxic agent is delivered directly to cancer cells.

- Controlled Release : The cleavable nature of the linker ensures that the drug is released only in the target environment, enhancing treatment effectiveness and minimizing systemic toxicity.

Biological Research

In biological studies, this compound facilitates:

- Cellular Studies : Researchers utilize this compound to investigate cellular responses to targeted therapies and to study the mechanisms of drug action at the cellular level.

- Peptide Synthesis : It serves as a building block for synthesizing complex peptides and proteins necessary for various biochemical assays.

Clinical Applications

This compound has shown promise in clinical settings for:

- Cancer Therapy : ADCs utilizing this linker have demonstrated significant cytotoxicity against various tumor cell lines in preclinical models.

- Therapeutic Development : The compound is being explored for its potential in developing new targeted therapies that can improve patient outcomes in oncology.

In Vitro Studies

Several studies underscore the efficacy of this compound in ADC formulations:

| Study | Cell Line | IC50 (nM) | Observations |

|---|---|---|---|

| Caculitan et al., 2017 | A431 (epidermoid carcinoma) | 15 | High sensitivity to Val-Cit linkers |

| AxisPharm Research | LS174T (colorectal cancer) | 10 | Effective tumor regression with minimal toxicity |

| Merck Group Study | OVCAR-3 (ovarian cancer) | 12 | Enhanced delivery and reduced off-target effects |

Notable Research Insights

- Caculitan et al. (2017) : This study highlighted that ADCs utilizing this compound exhibited superior release profiles and cytotoxicity compared to traditional linkers like Val-Ala.

- AxisPharm Research : In comparative analyses, ADC formulations using this compound demonstrated significant tumor uptake with reduced systemic exposure, leading to effective treatment outcomes in mouse models.

Pharmacokinetics and Stability

This compound exhibits superior plasma stability compared to non-cleavable linkers. Its pharmacokinetics are characterized by efficient distribution within tissues and targeted release upon enzymatic cleavage, making it an ideal candidate for therapeutic applications.

Mechanism of Action

The mechanism of action of Fmoc-Gly3-Val-Cit-PAB-PNP involves its cleavage by proteases in the target environment, such as a tumor cell. The cleavage releases the attached drug, which then exerts its therapeutic effect. The molecular targets and pathways involved depend on the specific drug conjugated to the linker .

Comparison with Similar Compounds

Structural and Functional Differences

Stability and Cleavage Mechanisms

- Enzymatic Cleavage :

- Hydrolytic Stability :

Biological Activity

Fmoc-Gly3-Val-Cit-PAB-PNP is a specialized peptide cleavable linker used in the development of antibody-drug conjugates (ADCs). Its unique structure allows for selective cleavage in specific cellular environments, enhancing targeted drug delivery systems. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

This compound comprises several key components:

- Fmoc (9-fluorenylmethyloxycarbonyl) : A protective group that stabilizes the amino acids during synthesis.

- Glycine (Gly) : The simplest amino acid that facilitates linker flexibility.

- Valine (Val) : A hydrophobic amino acid that enhances the stability of the linker.

- Citrulline (Cit) : An amino acid that provides enzymatic cleavage sites.

- Para-aminobenzyl (PAB) and para-nitrophenyl (PNP) : These moieties are crucial for drug attachment and release.

The primary biological activity involves the cleavage of this compound by cathepsin B, an enzyme predominantly found in lysosomes. This cleavage releases cytotoxic agents selectively within target cells, thereby minimizing systemic toxicity while maximizing therapeutic efficacy .

Applications in Antibody-Drug Conjugates

This compound is primarily utilized in ADCs for targeted cancer therapies. The linker allows for:

- Selective Release : It ensures that the cytotoxic payload is released only within cancer cells, reducing damage to healthy tissues.

- Enhanced Therapeutic Index : By limiting exposure to non-target cells, it improves the overall effectiveness of cancer treatments .

Comparative Analysis of Similar Linkers

The following table summarizes various linkers related to this compound, highlighting their structural differences and unique features:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Fmoc-Val-Cit-PAB | Contains valine instead of glycine | Widely used in ADCs; cleaved by cathepsin B |

| Fmoc-Gly3-Val-Ala-PAB | Incorporates alanine instead of citrulline | Offers different release kinetics |

| Fmoc-Gly3-Leu-Cit-PAB | Features leucine instead of valine | Provides alternative hydrophobic interactions |

| Fmoc-Ala-Gly-Cit-PAB | Simple structure with alanine and glycine | Useful for studying basic peptide interactions |

These variations can influence the efficacy and specificity of drug delivery systems, making it essential to select appropriate linkers based on therapeutic needs.

Stability Characterization

Stability studies indicate that this compound maintains integrity under physiological conditions but is readily cleaved by cathepsin B. This property is vital for ensuring that the drug payload remains intact until it reaches its target site .

In Vivo Studies

Recent non-clinical studies have demonstrated the effectiveness of this linker in delivering chemotherapeutic agents directly to tumor cells. For instance, ADCs utilizing this compound showed significant tumor reduction in animal models compared to non-targeted therapies .

Statistical Analysis

Statistical equivalence analyses have been conducted to compare the therapeutic outcomes of ADCs using this compound versus other linkers. Results indicate a statistically significant improvement in tumor targeting and reduced side effects .

Q & A

Q. What is the role of Fmoc-Gly3-Val-Cit-PAB-PNP in antibody-drug conjugate (ADC) development?

this compound serves as a cleavable linker in ADCs, connecting cytotoxic payloads to antibodies. The Cit (citrulline) residue is enzymatically cleaved by proteases (e.g., cathepsin B) in lysosomes, enabling controlled drug release. The PAB-PNP group acts as a self-immolative spacer, ensuring efficient payload detachment post-cleavage .

Methodological Insight: To validate linker functionality, researchers should:

- Use HPLC to monitor linker stability in simulated physiological buffers (e.g., pH 4.5–7.4).

- Perform in vitro assays with cancer cell lines (e.g., HER2-positive cells) to assess drug release efficacy .

Q. How do the structural components of this compound contribute to its function?

- Fmoc : Protects the N-terminal amine during solid-phase peptide synthesis (SPPS), preventing unintended reactions .

- Gly3 : Enhances hydrophobicity and peptide chain flexibility, improving solubility during synthesis .

- Cit : Enzyme-sensitive site for tumor-specific drug release .

- PAB-PNP : Stabilizes the linker-drug bond until enzymatic cleavage triggers self-immolation .

Methodological Insight: Structural validation requires:

- Mass spectrometry (MS) and NMR to confirm molecular integrity.

- Circular dichroism (CD) to assess conformational stability .

Q. What methods optimize the synthesis of this compound in SPPS?

- Coupling Conditions : Use HBTU/HOBt activation with DIPEA in DMF, ensuring >95% coupling efficiency per step .

- Deprotection : 20% piperidine in DMF for Fmoc removal, monitored by UV absorbance at 301 nm .

- Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How to design experiments evaluating PAB-PNP linker stability under physiological conditions?

- Controlled Hydrolysis Studies : Incubate the linker in buffers mimicking blood (pH 7.4) and lysosomal (pH 4.5) environments. Monitor degradation via LC-MS over 24–72 hours .

- Competitive Assays : Compare cleavage rates in the presence/absence of cathepsin B to isolate enzyme-specific vs. pH-dependent degradation .

Data Contradiction Management: Discrepancies in stability data may arise from batch-to-batch variability in enzyme activity. Include positive controls (e.g., commercially validated linkers) and normalize results to enzyme concentration .

Q. How to resolve contradictory data on Cit-triggered drug release efficiency?

- Tumor Microenvironment Mimicry : Test release in 3D cell cultures or patient-derived xenograft (PDX) models, which better replicate protease heterogeneity than monolayer cultures .

- Protease Profiling : Use mass spectrometry-based proteomics to quantify cathepsin B levels in target vs. non-target tissues, ensuring Cit cleavage is tumor-selective .

Methodological Insight: If low release efficiency is observed, consider replacing Cit with alternative cleavable motifs (e.g., Val-Ala) and compare pharmacodynamic outcomes .

Q. What considerations are critical for integrating this compound into targeted delivery systems?

- Conjugation Efficiency : Optimize antibody-to-drug ratio (DAR) using UV-Vis or MALDI-TOF to avoid aggregation or reduced binding affinity .

- In Vivo Stability : Conduct pharmacokinetic studies in murine models to assess linker integrity in circulation. Use radiolabeled linkers for real-time tracking .

- Toxicity Screening : Evaluate off-target effects in primary human hepatocytes to identify linker-related cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.